molecular formula C19H20N2O B5776055 2-isobutyl-3-(2-methylphenyl)-4(3H)-quinazolinone

2-isobutyl-3-(2-methylphenyl)-4(3H)-quinazolinone

Cat. No. B5776055
M. Wt: 292.4 g/mol
InChI Key: DJNLXHQUYNLJSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-isobutyl-3-(2-methylphenyl)-4(3H)-quinazolinone, commonly known as IB-MECA, is a synthetic compound that belongs to the quinazoline family. It was first synthesized in the 1980s and has since been studied for its potential therapeutic applications. IB-MECA is a selective agonist of the adenosine A3 receptor, which is involved in various physiological processes such as inflammation, immune response, and cell proliferation.

Mechanism of Action

IB-MECA exerts its effects by selectively binding to the adenosine A3 receptor, which is expressed in various cell types, including immune cells, endothelial cells, and neurons. Activation of the adenosine A3 receptor leads to the activation of various signaling pathways, including the cAMP-PKA pathway, the PI3K-Akt pathway, and the MAPK pathway. These pathways regulate various physiological processes such as cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
IB-MECA has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the regulation of immune responses. It has also been shown to have anti-inflammatory, neuroprotective, and cardioprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using IB-MECA in lab experiments is its selectivity for the adenosine A3 receptor, which allows for the specific modulation of this receptor without affecting other adenosine receptors. This allows for a more precise understanding of the role of the adenosine A3 receptor in various physiological processes. However, one of the limitations of using IB-MECA is its hydrophobic nature, which can make it difficult to dissolve in aqueous solutions.

Future Directions

There are several future directions for the study of IB-MECA, including the development of more potent and selective agonists, the investigation of its potential therapeutic applications in other fields such as cardiovascular disease and diabetes, and the elucidation of the molecular mechanisms underlying its effects. Additionally, the development of more efficient synthesis methods for IB-MECA could facilitate its use in larger-scale studies and clinical trials.

Synthesis Methods

The synthesis of IB-MECA involves several steps, including the formation of the quinazoline ring and the introduction of the isobutyl and methylphenyl groups. The most commonly used method for synthesizing IB-MECA is the reaction of 2-amino-3-cyanopyridine with isobutyraldehyde and 2-methylphenylboronic acid in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain IB-MECA in its hydrochloride salt form.

Scientific Research Applications

IB-MECA has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, IB-MECA has been shown to inhibit the growth and proliferation of various cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy.
Inflammation is a complex physiological process that involves the activation of various immune cells and the release of inflammatory mediators. IB-MECA has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It has also been shown to enhance the activity of regulatory T cells, which play a crucial role in maintaining immune homeostasis.
In neurodegenerative diseases such as Alzheimer's and Parkinson's disease, IB-MECA has been shown to have neuroprotective effects by reducing neuroinflammation and oxidative stress. It has also been shown to enhance the clearance of toxic protein aggregates, which are a hallmark of these diseases.

properties

IUPAC Name

3-(2-methylphenyl)-2-(2-methylpropyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-13(2)12-18-20-16-10-6-5-9-15(16)19(22)21(18)17-11-7-4-8-14(17)3/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNLXHQUYNLJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methylphenyl)-2-(2-methylpropyl)quinazolin-4(3H)-one

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